molecular formula C5H3Br2ClS B6282684 3,5-dibromo-2-(chloromethyl)thiophene CAS No. 7311-52-6

3,5-dibromo-2-(chloromethyl)thiophene

Cat. No.: B6282684
CAS No.: 7311-52-6
M. Wt: 290.4
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Description

3,5-dibromo-2-(chloromethyl)thiophene is a heterocyclic compound that belongs to the group of organobromine and organochlorine compounds. It has garnered interest among researchers due to its unique physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2). These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with alkoxy or other nucleophilic groups.

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) can be used to introduce additional halogen atoms at specific positions on the thiophene ring.

Major Products Formed

    Substituted Thiophenes: Depending on the reagents used, various substituted thiophenes can be formed, which can serve as intermediates for further chemical transformations.

Scientific Research Applications

3,5-dibromo-2-(chloromethyl)thiophene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique reactivity makes it useful for studying biological processes and developing new biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as conductive polymers and electronic devices.

Mechanism of Action

The mechanism by which 3,5-dibromo-2-(chloromethyl)thiophene exerts its effects involves the interaction of its halogen atoms with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets. Additionally, the thiophene ring can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-dibromothiophene: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    3,5-dibromo-2-methylthiophene:

    2,5-dibromo-3,4-difluorothiophene: Contains fluorine atoms, which impart different electronic properties compared to chlorine.

Uniqueness

3,5-dibromo-2-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying various chemical and biological processes.

Properties

CAS No.

7311-52-6

Molecular Formula

C5H3Br2ClS

Molecular Weight

290.4

Purity

95

Origin of Product

United States

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